molecular formula C18H16OS B14373641 Phenyl(4-phenyl-5,6-dihydro-2H-thiopyran-3-yl)methanone CAS No. 91323-00-1

Phenyl(4-phenyl-5,6-dihydro-2H-thiopyran-3-yl)methanone

Cat. No.: B14373641
CAS No.: 91323-00-1
M. Wt: 280.4 g/mol
InChI Key: WAVDJDFFVDLPIZ-UHFFFAOYSA-N
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Description

Phenyl(4-phenyl-5,6-dihydro-2H-thiopyran-3-yl)methanone is a chemical compound that belongs to the class of thiopyrans Thiopyrans are sulfur-containing heterocyclic compounds that have a six-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(4-phenyl-5,6-dihydro-2H-thiopyran-3-yl)methanone typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a sulfur source. For example, the reaction of a phenyl-substituted ketone with a thiol under acidic or basic conditions can lead to the formation of the thiopyran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Phenyl(4-phenyl-5,6-dihydro-2H-thiopyran-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Phenyl(4-phenyl-5,6-dihydro-2H-thiopyran-3-yl)methanone has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl(4-phenyl-5,6-dihydro-2H-thiopyran-3-yl)methanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl(2,5,6-triphenyl-3,4-dihydro-2H-pyran-2-yl)methanone
  • (E)-phenyl(2,5,6-triphenyl-3,4-dihydro-2H-pyran-2-yl)methanone oxime

Uniqueness

Phenyl(4-phenyl-5,6-dihydro-2H-thiopyran-3-yl)methanone is unique due to the presence of the thiopyran ring, which imparts distinct chemical and biological properties compared to similar compounds with different heterocyclic structures. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

91323-00-1

Molecular Formula

C18H16OS

Molecular Weight

280.4 g/mol

IUPAC Name

phenyl-(4-phenyl-3,6-dihydro-2H-thiopyran-5-yl)methanone

InChI

InChI=1S/C18H16OS/c19-18(15-9-5-2-6-10-15)17-13-20-12-11-16(17)14-7-3-1-4-8-14/h1-10H,11-13H2

InChI Key

WAVDJDFFVDLPIZ-UHFFFAOYSA-N

Canonical SMILES

C1CSCC(=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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